

An In-Depth Technical Guide to 6-Methyl-4-phenyl-2-chromanol

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Compound of Interest

Compound Name: 6-Methyl-4-phenyl-2-chromanol

Cat. No.: B124595

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Executive Summary

This technical guide provides a comprehensive overview of **6-methyl-4-phenyl-2-chromanol** (CAS No. 209747-04-6), a heterocyclic organic compound belonging to the chromanol class. While not extensively studied as a primary agent, this molecule holds significant relevance in the pharmaceutical industry as a known impurity and potential degradation product of Tolterodine, a muscarinic receptor antagonist.^[1] This guide delves into its chemical identity, physicochemical properties, synthesis, and biological activities, with a particular focus on its antioxidant potential. By synthesizing available data with established chemical principles, this document serves as a critical resource for researchers in medicinal chemistry, process development, and quality control.

Compound Identification and Structure

The fundamental identity of the topic compound is established by its formal nomenclature and registry numbers, which provide an unambiguous reference for researchers.

- IUPAC Name: 6-methyl-4-phenyl-3,4-dihydro-2H-chromen-2-ol^{[2][3][4]}
- CAS Number: 209747-04-6^{[2][3][5]}
- Molecular Formula: C₁₆H₁₆O₂^{[2][5]}

- Synonyms: 3,4-Dihydro-6-methyl-4-phenyl-2H-1-benzopyran-2-ol, 6-Methyl-4-phenylchroman-2-ol, Tolterodine Impurity 13[1][3]

The structure features a benzopyran core, which is a bicyclic system composed of a benzene ring fused to a pyran ring. The "-ol" suffix and "2-" locant in the IUPAC name indicate a hydroxyl group at the C2 position, making it a hemiacetal or lactol. This functionality is crucial as it exists in equilibrium with its open-chain aldehyde form, influencing its reactivity and stability.

Physicochemical Properties

A summary of the key computed and experimental physicochemical properties of **6-Methyl-4-phenyl-2-chromanol** is presented below. These parameters are essential for predicting its behavior in various chemical and biological systems, including solubility, membrane permeability, and metabolic stability.

Property	Value	Source
Molecular Weight	240.30 g/mol	[2][4][5]
Melting Point	80-81 °C	[1][5]
Boiling Point (Predicted)	377.2 ± 42.0 °C	[1][5]
Density (Predicted)	1.173 ± 0.06 g/cm ³	[1][5]
pKa (Predicted)	12.71 ± 0.40	[1][5]
LogP (Predicted)	3.2 - 3.6	[1][4][5]
Hydrogen Bond Donors	1	[1][5]
Hydrogen Bond Acceptors	2	[1][5]
Rotatable Bond Count	1	[1][5]

Context and Significance: A Tolterodine Impurity

The primary context in which **6-Methyl-4-phenyl-2-chromanol** is encountered is during the synthesis and stability testing of Tolterodine.[1] Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. Impurities in active pharmaceutical

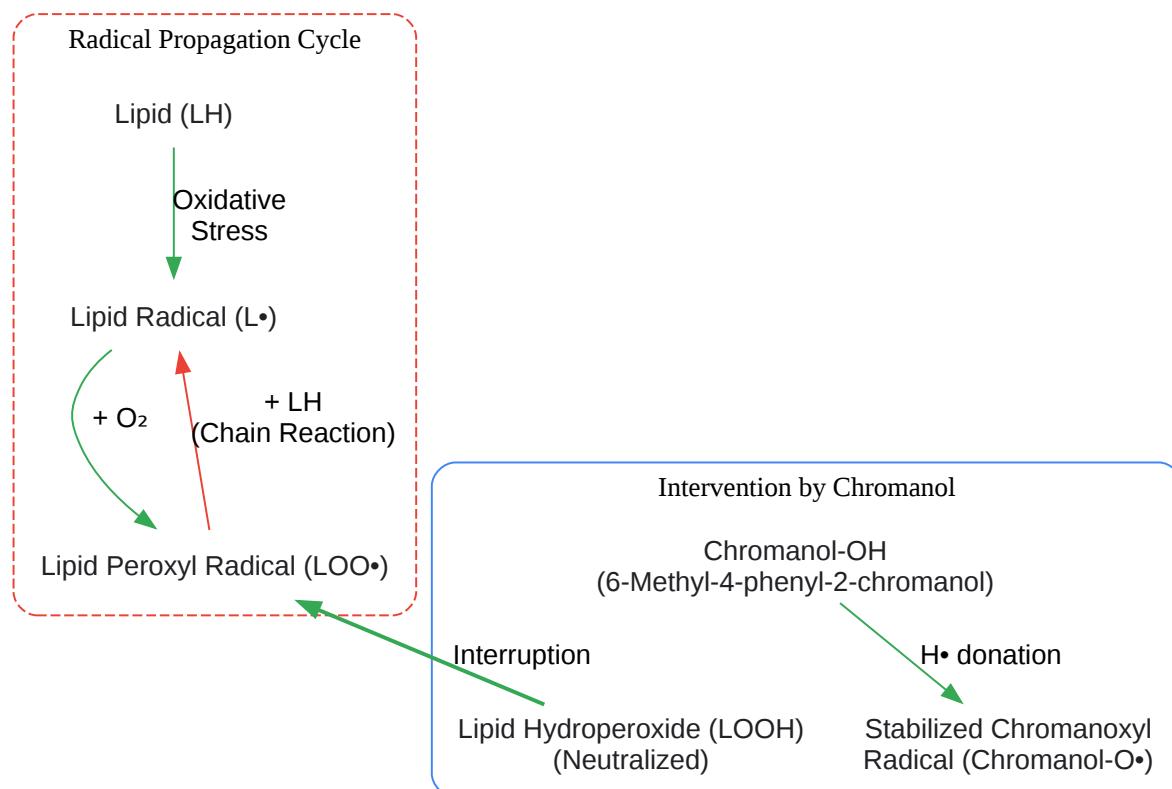
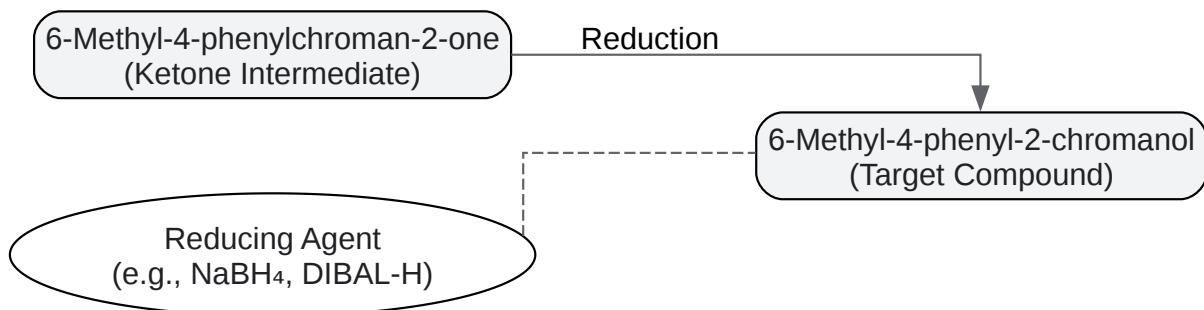
ingredients (APIs) are a major concern for regulatory bodies, as they can impact the safety and efficacy of the final drug product.

This chromanol derivative is structurally related to key intermediates in Tolterodine synthesis. Specifically, it can arise from the over-reduction or incomplete purification of the ketone intermediate, 6-methyl-4-phenylchroman-2-one. Understanding its formation, characterization, and potential biological effects is therefore critical for process chemists and quality assurance professionals in the pharmaceutical industry.

Synthesis and Chemical Reactivity

While specific, dedicated syntheses of **6-Methyl-4-phenyl-2-chromanol** are not prevalent in the literature, its formation can be logically inferred from standard organic chemistry transformations applied to the chromanone scaffold.

The most direct route involves the reduction of the corresponding lactone (chroman-2-one). This transformation is a pivotal control point where the formation of the chromanol as a byproduct can occur.

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